molecular formula C10H13ClO B1620090 (1-Chloro-3-methoxypropyl)benzene CAS No. 55955-55-0

(1-Chloro-3-methoxypropyl)benzene

Cat. No. B1620090
CAS RN: 55955-55-0
M. Wt: 184.66 g/mol
InChI Key: MFBQCYBKAPHBRL-UHFFFAOYSA-N
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Description

“(1-Chloro-3-methoxypropyl)benzene” is an organic compound with the molecular formula C10H13ClO. It has a molecular weight of 184.66 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(1-Chloro-3-methoxypropyl)benzene” consists of a benzene ring with a chloro and methoxypropyl group attached . The exact positions of these groups on the benzene ring are not specified in the available resources.


Physical And Chemical Properties Analysis

“(1-Chloro-3-methoxypropyl)benzene” has a molecular weight of 184.66 . Other physical and chemical properties such as boiling point and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Conformational Properties

The compound has been utilized in the synthesis of nonsymmetric pillar[5]arenes, which encapsulate acetonitrile molecules. This synthesis involves catalytic cyclocondensation and has applications in molecular recognition and host-guest chemistry (Kou et al., 2010).

Solvent Extraction Systems

It serves as a novel solvent extractant for Pd(II), particularly in the selective recovery of palladium from spent automotive catalysts. This application is significant in recycling and environmental sustainability (Traeger et al., 2012).

Photocycloaddition Reactions

This compound is involved in photocycloaddition reactions, especially in stereo-isomeric adduct formation when irradiated with benzofuran. This process is crucial for understanding and developing new photoreactive materials (Sakamoto et al., 2000).

Catalysis in Chemical Synthesis

It plays a role in Buchner additions of carbenes to arenes, mediated by chloro(tetraphenylporphyrinato)iron. This is vital in synthetic organic chemistry for creating complex molecular structures (Mbuvi & Woo, 2009).

Crystallographic Studies

The compound is used in crystallography to understand molecular structures and interactions, as seen in the study of 2-Chloro-N-(4-methoxyphenyl)benzamide. Such studies are foundational in materials science and drug design (Saeed & Simpson, 2010).

Phototransformations in Organic Chemistry

It is significant in phototransformations, especially in the formation of various photoproducts under different conditions. This is crucial for developing light-sensitive materials and understanding light-induced chemical reactions (Kamboj et al., 2009).

Direct Hydroxylation of Benzene

This compound is used in catalyst systems for the hydroxylation of benzene to phenol, an important industrial chemical process. The study highlights its role in enhancing reaction efficiency (Farahmand et al., 2020).

Anti-Inflammatory Research

Its derivatives have been synthesized with potential anti-inflammatory properties, highlighting its medicinal chemistry applications (Moloney, 2000).

Synthesis and Characterization in Organic Chemistry

It is integral in synthesizing various organic compounds, like 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene, which are intermediates in the synthesis of more complex molecules (Wiedenfeld et al., 2004).

Antimicrobial Agent Development

It is a component in synthesizing novel antimicrobial agents, demonstrating its potential in developing new drugs (Liaras et al., 2011).

Safety And Hazards

While specific safety and hazard information for “(1-Chloro-3-methoxypropyl)benzene” is not available, it’s important to note that benzene, a component of this compound, is known to be a human carcinogen leading to leukemia . Therefore, it’s crucial to handle “(1-Chloro-3-methoxypropyl)benzene” with care, following all safety guidelines.

properties

IUPAC Name

(1-chloro-3-methoxypropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBQCYBKAPHBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343802
Record name (1-Chloro-3-methoxypropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Chloro-3-methoxypropyl)benzene

CAS RN

55955-55-0
Record name (1-Chloro-3-methoxypropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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